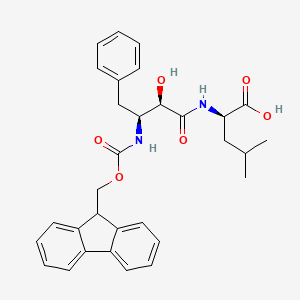
E3 ligase Ligand 13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 ligase Ligand 13 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This compound plays a crucial role in targeted protein degradation, making it a valuable tool in scientific research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 13 typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group transformations. Common reagents used in these reactions include organic solvents, bases, acids, and catalysts. The reaction conditions are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound.
化学反应分析
Types of Reactions
E3 ligase Ligand 13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, copper sulfate). The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further modified to enhance their binding affinity and specificity for E3 ubiquitin ligases.
科学研究应用
E3 ligase Ligand 13 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins.
Biology: Employed in studies of protein-protein interactions and the ubiquitin-proteasome system, helping to elucidate the mechanisms of protein degradation and regulation.
Medicine: Investigated as a potential therapeutic agent for the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases, by targeting specific proteins for degradation.
Industry: Utilized in the development of novel drug candidates and chemical probes for high-throughput screening and drug discovery.
作用机制
E3 ligase Ligand 13 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin to target proteins. This process involves the formation of a ternary complex between the ligand, the E3 ligase, and the target protein. The ubiquitinated target protein is then recognized by the proteasome and degraded. The molecular targets and pathways involved in this process include the ubiquitin-proteasome system, protein-protein interactions, and post-translational modifications.
相似化合物的比较
E3 ligase Ligand 13 can be compared with other similar compounds, such as:
Von Hippel-Lindau (VHL) Ligands: These ligands bind to the VHL E3 ligase and are used in the development of PROTACs for targeted protein degradation.
Cereblon (CRBN) Ligands: These ligands bind to the CRBN E3 ligase and are also used in PROTAC technology.
MDM2 Ligands: These ligands bind to the MDM2 E3 ligase and are investigated for their potential in cancer therapy by targeting the p53 tumor suppressor protein.
This compound is unique in its binding affinity and specificity for certain E3 ubiquitin ligases, making it a valuable tool for targeted protein degradation and therapeutic applications.
属性
分子式 |
C31H34N2O6 |
|---|---|
分子量 |
530.6 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H34N2O6/c1-19(2)16-27(30(36)37)32-29(35)28(34)26(17-20-10-4-3-5-11-20)33-31(38)39-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-28,34H,16-18H2,1-2H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+,28+/m0/s1 |
InChI 键 |
DYKHBFJZCIEBJE-UPRLRBBYSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















